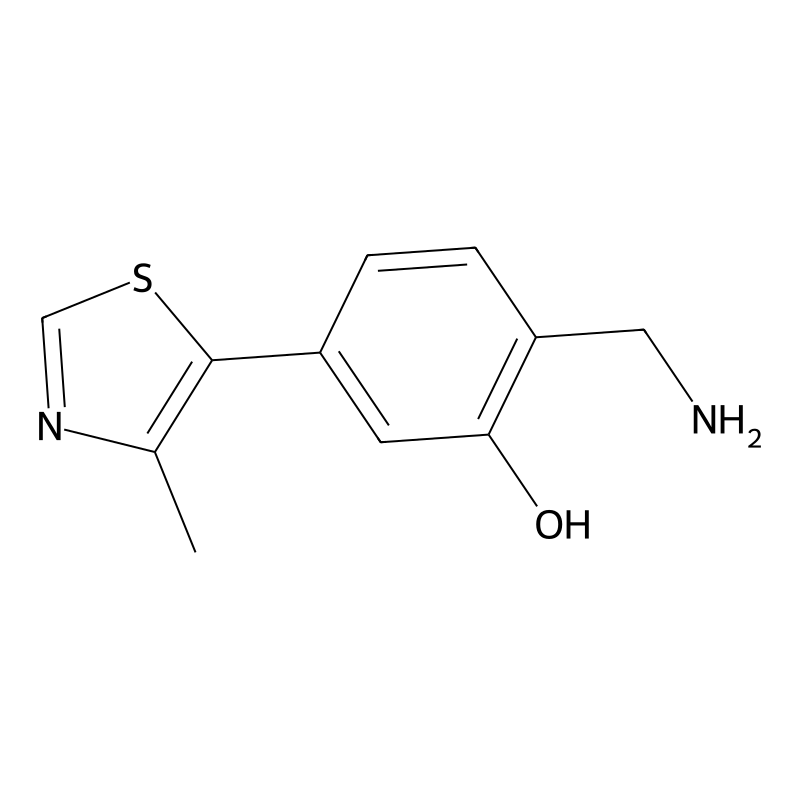

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol has the molecular formula C11H12N2OS and a molecular weight of approximately 220.295 g/mol . The compound features a phenolic structure with an aminomethyl group and a thiazole ring, which contributes to its unique chemical properties. Its structure allows for various interactions, making it suitable for multiple applications in research and industry.

Chemical structure and potential properties:

- The molecule possesses a combination of functional groups, including an amine, a phenol, and a thiazole ring. This combination could potentially give it interesting properties for various applications, but further research is needed to explore this aspect.

- Several resources, such as PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminomethyl-5-_4-methylthiazol-5-yl_phenol, list it as a "bioactive compound", suggesting potential biological activity, but the specific mechanisms or targets are not yet established.

Availability and research focus:

- Suppliers like Fisher Scientific) offer the compound, primarily for research purposes.

- The limited information suggests that research on this specific molecule is still in its early stages, and its potential applications are yet to be fully explored.

Future research directions:

- Given the presence of potentially interesting functional groups, further research could investigate the molecule's:

- Biological activity: This could involve exploring its potential as a lead compound for drug discovery or as a tool for studying specific biological processes.

- Physicochemical properties: Understanding its solubility, stability, and other properties could be crucial for potential applications in various fields.

- Oxidation: The phenolic group can be oxidized to form quinones.

- Reduction: The thiazole ring can undergo reduction under specific conditions.

- Substitution Reactions: The amino group can react with various electrophiles, leading to the formation of new derivatives .

These reactions enable the compound to be modified for different applications.

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of pharmaceuticals. The thiazole moiety is often associated with various biological activities, including antifungal and antibacterial properties .

Several methods have been developed for synthesizing 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol:

- Reductive Amination: This method involves the reaction of an appropriate aldehyde with a primary amine, followed by reduction.

- Condensation Reactions: The synthesis can also be achieved through condensation reactions involving phenolic compounds and thiazole derivatives.

- Use of Salts: The compound can be prepared as a physiologically tolerated salt using various inorganic or organic acids .

These methods highlight the versatility in producing this compound.

The applications of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol are diverse:

- Pharmaceuticals: It serves as an intermediate in drug synthesis.

- Dyes and Pigments: Due to its chromophoric properties, it is used in the formulation of dyes.

- Biological Research: Its biological activity makes it a candidate for further research in medicinal chemistry .

Studies on the interactions of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol with biological systems are crucial for understanding its potential therapeutic effects. Interaction studies with various enzymes and receptors have indicated that this compound may modulate specific biological pathways, enhancing its utility in drug development .

Several compounds share structural similarities with 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminophenol | C6H7N | Simpler structure; lacks thiazole ring |

| 4-Methylthiazole | C4H5NS | Contains only thiazole; no phenolic group |

| 2-Amino-4-methylphenol | C7H9N | Similar amine functionality; different positioning |

Uniqueness

The uniqueness of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol lies in its combination of both phenolic and thiazole functionalities, which enhances its reactivity and potential biological activity compared to simpler analogs. This dual functionality opens avenues for novel applications in drug design and development.